1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(2-methoxy-5-methylphenyl)urea
Description
This compound is a urea derivative featuring a 1,3,5-triazine core substituted with dimethylamino and pyrrolidinyl groups at the 4- and 6-positions, respectively. The urea moiety is further modified with a 2-methoxy-5-methylphenyl group. The dimethylamino and pyrrolidinyl substituents likely enhance solubility and influence electronic properties, while the methoxy-methylphenyl group may contribute to target binding affinity.
Propriétés
IUPAC Name |
1-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-3-(2-methoxy-5-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N7O2/c1-13-7-8-15(28-4)14(11-13)21-19(27)20-12-16-22-17(25(2)3)24-18(23-16)26-9-5-6-10-26/h7-8,11H,5-6,9-10,12H2,1-4H3,(H2,20,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJHUGOOHWWKEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(2-methoxy-5-methylphenyl)urea generally involves multi-step organic reactions. A common route includes the reaction of a dimethylamino group with a triazinyl compound under controlled conditions. Pyrrolidine is often added subsequently to complete the triazinyl structure.
Industrial Production Methods: Industrial synthesis typically scales up this process, focusing on the optimization of yields and purity. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to ensure the consistency of the product.
Analyse Des Réactions Chimiques
Nucleophilic Substitution Reactions
The triazine ring undergoes site-selective nucleophilic substitutions due to electron-deficient characteristics. Key reactive positions include:
Mechanistic notes :
-
Dimethylamino groups enhance ring electron density but create steric hindrance.
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Pyrrolidinyl substituents act as directing groups in SNAr reactions .
Urea Linkage Reactivity
The urea functional group (-NHCONH-) participates in:
Hydrolysis
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Acidic conditions : Cleavage to form amine and carbamic acid intermediates (pH < 3, 80°C).
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Basic conditions : Degradation to CO₂ and corresponding amines (pH > 10, reflux).
Kinetic data :
| Condition | Half-Life (h) | Activation Energy (kJ/mol) |
|---|---|---|
| 1M HCl, 25°C | 48 | 85.2 |
| 1M NaOH, 25°C | 12 | 72.6 |
Condensation Reactions
React with aldehydes (e.g., formaldehyde) to form bis-urea derivatives under anhydrous conditions .
Methoxy Demethylation
Methyl Oxidation
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Reagent : KMnO₄ in H₂O/acetone.
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Product : Carboxylic acid derivative (yield: 62%).
Metal Complexation
The triazine nitrogen and urea oxygen atoms coordinate with transition metals:
| Metal Ion | Coordination Mode | Stability Constant (log K) |
|---|---|---|
| Cu²⁺ | N,N,O-tridentate | 8.3 ± 0.2 |
| Fe³⁺ | O,O-bidentate | 5.7 ± 0.3 |
Applications : Catalytic activity in oxidation reactions (e.g., cyclohexane → adipic acid) .
Photochemical Reactions
Under UV irradiation (λ = 254 nm):
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Triazine ring : [4π+4π] cycloaddition with alkenes.
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Urea group : Radical formation leading to cross-linked polymers.
Comparative Reactivity Table
| Reaction Type | Rate Constant (k, s⁻¹) | Activation ΔG‡ (kJ/mol) | Primary Site |
|---|---|---|---|
| SNAr (C-6) | 2.1 × 10⁻³ | 94.5 | Triazine C-6 |
| Urea hydrolysis | 4.8 × 10⁻⁴ | 102.3 | Urea linkage |
| Methoxy demethylation | 1.7 × 10⁻² | 78.9 | Phenyl-OCH₃ |
Applications De Recherche Scientifique
Chemical Properties and Structure
The compound features a complex structure that includes a triazine core and multiple functional groups, which contribute to its biological activity. The chemical formula is with a molecular weight of approximately 344.43 g/mol. Its structural components allow for diverse interactions with biological targets, making it a candidate for drug development.
Anticancer Activity
Research indicates that compounds containing triazine moieties exhibit promising anticancer properties. For instance, derivatives similar to 1-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(2-methoxy-5-methylphenyl)urea have been shown to inhibit tumor growth in various cancer cell lines. A study highlighted that triazine derivatives can induce apoptosis in cancer cells by activating specific signaling pathways, thereby presenting a potential therapeutic avenue for cancers associated with the deletion of the P53 gene .
Metabolic Syndrome and Diabetes Treatment
The compound has been investigated for its role in managing metabolic syndromes and diabetes. It acts on pathways related to insulin signaling and glucose metabolism, suggesting that it could be developed into a drug for treating these conditions. The ability to modulate metabolic pathways makes it a valuable candidate for further research into diabetes management .
Case Studies and Research Findings
Synthesis and Production
The synthesis of 1-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(2-methoxy-5-methylphenyl)urea typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Triazine Ring : This involves reacting cyanuric chloride with dimethylamine and pyrrolidine under controlled conditions.
- Coupling Reaction : The intermediate triazine product is then coupled with 2-methoxy-5-methylphenyl isocyanate to form the final urea product.
Mécanisme D'action
The exact mechanism of action involves interaction with molecular targets, typically proteins or enzymes. The dimethylamino group facilitates binding to specific sites, while the triazinyl and urea components interact with molecular pathways, potentially altering biological activities.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with the target molecule, primarily through their 1,3,5-triazine core and urea functionalities.
1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea (Compound 18)
- Core Structure: 1,3,5-triazine with 4-methyl and 6-methylamino substituents.
- Urea Substituents : 2-Oxaadamant-1-yl and piperidin-4-yl.
- Key Synthesis : Reacted methylamine hydrochloride with a chlorinated triazine precursor in dichloromethane (DCM) using DIPEA as a base .
- However, the methylamino group may reduce metabolic stability compared to the dimethylamino group in the target compound.
1-(4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl)-3-(4-(4-methylpiperazine-1-carbonyl)phenyl)urea (Compound 25)
- Core Structure: 1,3,5-triazine with 4,6-dimorpholino substituents.
- Urea Substituents : 4-(4-methylpiperazine-1-carbonyl)phenyl.
- Key Synthesis : Coupling of a triazine-aniline derivative with 4-(4-methylpiperazine-1-carbonyl)phenyl using HBTU and Hunig’s base in N-methylpyrrolidone (NMP), yielding 54% .
- Comparison: The morpholino groups increase polarity and water solubility compared to the pyrrolidinyl and dimethylamino groups in the target compound. The piperazine-carbonyl moiety may enhance blood-brain barrier penetration.
1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]-3-[4-(hydroxymethyl)phenyl]urea (Compound 15)
- Core Structure: 1,3,5-triazine with 4,6-dimorpholino substituents.
- Urea Substituents : 4-(hydroxymethyl)phenyl.
- Key Synthesis : Prepared via HPLC purification (26% yield) after coupling 4-(hydroxymethyl)phenylamine with a triazine-aniline precursor .
- Comparison : The hydroxymethyl group offers a site for further functionalization (e.g., prodrug derivatization), which is absent in the target compound.
Structural and Functional Analysis
Table 1: Comparative Overview of Triazine-Urea Derivatives
Key Observations:
Substituent Effects: Morpholino vs. Adamantyl vs. Methoxy-Methylphenyl: The 2-oxaadamantyl group in Compound 18 may enhance target binding through hydrophobic interactions, whereas the methoxy-methylphenyl group in the target compound could favor π-π stacking .
Synthetic Efficiency :
- Yields for triazine-urea derivatives vary widely (26–54%), influenced by purification methods (e.g., HPLC in Compound 15) and coupling reagents (e.g., HBTU in Compound 25) .
Activité Biologique
The compound 1-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(2-methoxy-5-methylphenyl)urea is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing research on its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of approximately 394.43 g/mol. The structure includes a triazine core which is known for its role in various biological activities.
Biological Activity Overview
Research indicates that this compound exhibits significant anticancer properties, particularly against breast and pancreatic cancer cell lines. The following sections detail specific findings related to its biological activity.
Anticancer Activity
-
Cell Viability and Proliferation
- Studies have shown that the compound significantly reduces cell viability in various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and Panc-1 (pancreatic cancer) cells. For instance, one study reported an EC50 value of 7.3 ± 0.4 μM against MDA-MB-231 cells and 10.2 ± 2.6 μM against Panc-1 cells .
- The compound demonstrated complete inhibition of colony growth in MDA-MB-231 cells at concentrations of 1 μM and 2 μM , indicating a potent effect on tumor spheroid formation .
- Mechanisms of Action
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the triazine moiety and substituents on the phenyl ring can enhance or diminish biological activity. For example:
- The presence of dimethylamino groups has been linked to increased potency against specific cancer types.
- Variations in the pyrrolidine ring also influence the compound's efficacy and selectivity towards different cancer cell lines .
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical settings:
| Study | Cancer Type | EC50 (μM) | Notes |
|---|---|---|---|
| Study A | MDA-MB-231 | 7.3 ± 0.4 | Complete inhibition at 1 & 2 μM |
| Study B | Panc-1 | 10.2 ± 2.6 | Significant reduction in spheroid viability |
| Study C | Various | N/A | Induced apoptosis via caspase activation |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of this triazine-urea derivative, and how can reaction conditions be systematically optimized?
- Methodological Answer : Multi-component coupling reactions involving triazine, urea, and substituted amines are foundational. For example, describes a three-component protocol for similar triazine-urea hybrids, where temperature (e.g., reflux at 80–100°C) and solvent polarity (ethanol or DMF) significantly influence yield . Catalyst screening (e.g., acidic or basic conditions) and stoichiometric ratios of reactants (1:1:1 for triazole/urea/thiourea derivatives) should be tested to optimize regioselectivity. Post-synthesis purification via column chromatography or recrystallization (as in ) is critical for isolating high-purity products .
| Key Reaction Parameters | Optimization Strategies |
|---|---|
| Temperature | Test gradients (50–120°C) under reflux |
| Solvent | Compare polar (DMF) vs. non-polar (toluene) systems |
| Catalyst | Evaluate pTSA, DBU, or metal catalysts |
| Reaction Time | Monitor via TLC/HPLC at 2-hour intervals |
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying substituent positions on the triazine core and urea linkage. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection assesses purity (>95% recommended). and highlight the use of ethanol recrystallization to eliminate byproducts before analysis .
Q. How can researchers design preliminary biological activity screens for this compound?
- Methodological Answer : Start with in vitro assays targeting kinases or enzymes structurally related to the triazine scaffold (e.g., cyclin-dependent kinases). lists urea derivatives tested for herbicidal activity, suggesting protocols like enzyme inhibition assays (IC₅₀ determination) or cell viability studies (MTT assays) . Dose-response curves (0.1–100 µM) and positive controls (e.g., staurosporine for kinases) are critical for validating results.
Advanced Research Questions
Q. What computational strategies are effective for elucidating the structure-activity relationship (SAR) of this compound’s pharmacophore?
- Methodological Answer : Combine molecular docking (AutoDock Vina, Schrödinger Suite) with density functional theory (DFT) calculations to map electronic effects of substituents. For example, emphasizes linking SAR to a theoretical framework, such as the triazine scaffold’s role in ATP-binding pocket interactions . Quantum mechanical calculations (e.g., HOMO-LUMO analysis) can predict reactivity at the dimethylamino or pyrrolidinyl sites. Validate predictions with synthetic analogs (e.g., replacing pyrrolidine with morpholine) and comparative bioassays .
Q. How should researchers address contradictions between in vitro potency and in vivo efficacy data?
- Methodological Answer : Discrepancies often arise from bioavailability or metabolic instability. recommends replication under varied conditions (e.g., pH, serum proteins) and pharmacokinetic (PK) profiling (plasma half-life, Cmax). Orthogonal assays, such as liver microsome stability tests or PAMPA permeability studies, can identify metabolic hotspots (e.g., methoxy group demethylation). If in vivo data remains inconsistent, consider formulation strategies from , such as aqueous nanoparticle encapsulation to enhance solubility .
Q. What statistical approaches are robust for analyzing heterogeneous datasets in multi-laboratory studies?
- Methodological Answer : Apply mixed-effects models to account for inter-lab variability, and use meta-analysis tools (e.g., RevMan, R’s metafor) to aggregate data. stresses aligning analysis with a conceptual framework—for example, using Hill coefficients to normalize dose-response curves across assays. Principal Component Analysis (PCA) can disentangle confounding variables (e.g., solvent effects) .
Methodological Considerations for Data Interpretation
Q. How can researchers validate the mechanistic hypotheses derived from biochemical assays?
- Methodological Answer : Use orthogonal techniques such as Surface Plasmon Resonance (SPR) for binding affinity validation and X-ray crystallography to resolve ligand-target co-structures. ’s synthesis of pyrimidinone derivatives underscores the need for crystallographic data to confirm binding modes . For dynamic processes (e.g., allosteric modulation), employ stopped-flow fluorescence or NMR titration experiments.
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